![molecular formula C16H17BrN2O2 B267388 2-(4-bromo-2,6-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B267388.png)
2-(4-bromo-2,6-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2,6-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as BDA-410 and is classified as a small molecule inhibitor of the protein-protein interaction between two proteins, BRD4 and CBP.
Mecanismo De Acción
BDA-410 acts as a small molecule inhibitor of the BRD4/CBP protein-protein interaction. This interaction is involved in the regulation of gene expression and is important in various cellular processes, including cell proliferation and differentiation. By inhibiting this protein-protein interaction, BDA-410 can modulate gene expression and affect cellular processes.
Biochemical and Physiological Effects:
BDA-410 has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of pro-inflammatory cytokine production, and neuroprotection. Additionally, BDA-410 has been shown to reduce oxidative stress and inflammation in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BDA-410 is its specificity for the BRD4/CBP protein-protein interaction, which allows for targeted modulation of gene expression. However, one limitation of BDA-410 is its relatively low potency, which may limit its effectiveness in certain disease models.
Direcciones Futuras
Future research on BDA-410 could focus on improving its potency and efficacy, as well as exploring its potential therapeutic applications in other diseases. Additionally, further studies could investigate the long-term safety and toxicity of BDA-410 in preclinical models.
Métodos De Síntesis
The synthesis of BDA-410 involves a multi-step process that begins with the reaction of 4-bromo-2,6-dimethylphenol with 3-pyridinecarboxaldehyde to form an intermediate compound. This intermediate is then reacted with N-(tert-butoxycarbonyl)glycine to form the final product, BDA-410.
Aplicaciones Científicas De Investigación
BDA-410 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Research has shown that BDA-410 has anti-cancer properties and can inhibit the growth of cancer cells by targeting the BRD4/CBP protein-protein interaction. Additionally, BDA-410 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in immune cells. In neurological disorders, BDA-410 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
Nombre del producto |
2-(4-bromo-2,6-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide |
---|---|
Fórmula molecular |
C16H17BrN2O2 |
Peso molecular |
349.22 g/mol |
Nombre IUPAC |
2-(4-bromo-2,6-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H17BrN2O2/c1-11-6-14(17)7-12(2)16(11)21-10-15(20)19-9-13-4-3-5-18-8-13/h3-8H,9-10H2,1-2H3,(H,19,20) |
Clave InChI |
YFGUPGBLYJTRLC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NCC2=CN=CC=C2)C)Br |
SMILES canónico |
CC1=CC(=CC(=C1OCC(=O)NCC2=CN=CC=C2)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.